3,5-Dichlorobenzene-1-sulfonyl fluoride
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Overview
Description
3,5-Dichlorobenzene-1-sulfonyl fluoride: is an organic compound with the molecular formula C6H3Cl2FO2S . It is a derivative of benzene, where two chlorine atoms are substituted at the 3rd and 5th positions, and a sulfonyl fluoride group is attached to the 1st position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichlorobenzene-1-sulfonyl fluoride typically involves the sulfonylation of 3,5-dichlorobenzene. One common method is the reaction of 3,5-dichlorobenzenesulfonyl chloride with a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like acetonitrile .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The process involves the chlorination of benzene followed by sulfonylation and subsequent fluorination. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichlorobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: The chlorine atoms on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines (e.g., aniline) and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents like nitric acid (for nitration) or sulfuric acid (for sulfonation) are used under acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic Aromatic Substitution: Products include nitro derivatives and sulfonic acid derivatives.
Scientific Research Applications
Chemistry: 3,5-Dichlorobenzene-1-sulfonyl fluoride is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. It is also employed in the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to modify proteins and peptides by introducing sulfonyl fluoride groups, which can act as covalent inhibitors of enzymes. This modification is useful in studying enzyme mechanisms and developing enzyme inhibitors .
Medicine: It is also explored for its use in developing diagnostic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. It is also employed in the manufacture of advanced materials with specific functional properties .
Mechanism of Action
The mechanism of action of 3,5-Dichlorobenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophilic sites on proteins, peptides, and other molecules. The formation of these covalent bonds can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation .
Comparison with Similar Compounds
- 2,3-Dichlorobenzene-1-sulfonyl fluoride
- 3,4-Dichlorobenzene-1-sulfonyl fluoride
- 4-Chlorobenzene-1-sulfonyl fluoride
Comparison: 3,5-Dichlorobenzene-1-sulfonyl fluoride is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and selectivity in chemical reactions. Compared to its isomers, it may exhibit different reactivity patterns in electrophilic aromatic substitution and nucleophilic substitution reactions. The presence of two chlorine atoms at the 3rd and 5th positions can also affect the compound’s physical properties, such as melting point and solubility .
Properties
CAS No. |
705-22-6 |
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Molecular Formula |
C6H3Cl2FO2S |
Molecular Weight |
229.06 g/mol |
IUPAC Name |
3,5-dichlorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H3Cl2FO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H |
InChI Key |
ITZFWJMZIVXOIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)S(=O)(=O)F |
Origin of Product |
United States |
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